Higher Lipophilicity Compared to 3,4-Dimethylphenyl Acetate for Optimized Partitioning
3,5-Dimethylphenyl acetate exhibits a calculated Log P value of 2.546 [1], which is 0.317 units higher than the Log P of its close structural isomer, 3,4-dimethylphenyl acetate (calculated Log P = 2.229 [2]). This quantifiable difference in lipophilicity indicates a stronger preference for non-polar environments.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 2.546 (calculated) |
| Comparator Or Baseline | 3,4-Dimethylphenyl acetate: 2.229 (calculated) |
| Quantified Difference | +0.317 Log P units |
| Conditions | Calculated Log P using standard algorithms; data from reputable chemical databases. |
Why This Matters
This measurable difference in Log P directly influences solubility, membrane permeability, and chromatographic retention, allowing researchers to select the compound with the precise physicochemical profile required for their experimental system, which could affect assay outcomes.
- [1] SpringerMaterials. acetic acid 3,5-dimethyl-phenyl ester. Substance Profile. https://materials.springer.com/substanceprofile/docs/smsid_nauullanebxfazav (accessed 2026-04-16). View Source
- [2] Molbase. 3,4-Dimethylphenyl acetate. Compound Information. https://qiye.molbase.cn/d11953/1298150-3027147 (accessed 2026-04-16). View Source
